3-(2-(Chloromethyl)pentyl)thiophene
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Overview
Description
3-(2-(Chloromethyl)pentyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a chloromethyl group attached to a pentyl chain, which is further connected to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Chloromethyl)pentyl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2-chloromethylpentane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. A base such as potassium carbonate is used to deprotonate the thiophene, making it more nucleophilic.
Coupling Reaction: The deprotonated thiophene reacts with 2-chloromethylpentane in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Chloromethyl)pentyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution: Thiophene derivatives with various functional groups (e.g., amines, ethers).
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted thiophene.
Scientific Research Applications
3-(2-(Chloromethyl)pentyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-(Chloromethyl)pentyl)thiophene depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-(2-(Chloromethyl)pentyl)thiophene is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. The presence of the chloromethyl group makes it a versatile intermediate for the synthesis of various derivatives, enhancing its utility in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H15ClS |
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Molecular Weight |
202.74 g/mol |
IUPAC Name |
3-[2-(chloromethyl)pentyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-2-3-9(7-11)6-10-4-5-12-8-10/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
SGWNUDGJLPTIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CSC=C1)CCl |
Origin of Product |
United States |
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